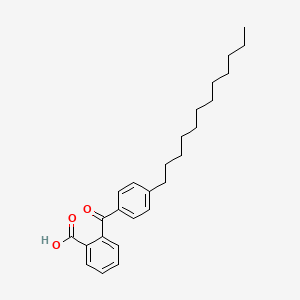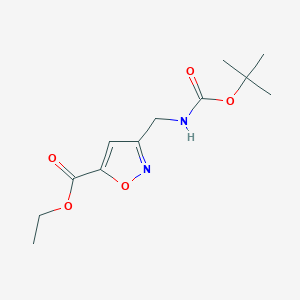
3-(Benzyloxycarbonylamino-methyl)-isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate typically involves multiple steps. One common method starts with the reduction of N-Boc protected amino acids to form N-Boc amino alcohols. These alcohols are then oxidized to the corresponding aldehydes, which are subsequently treated with hydroxylamine under mildly basic conditions to form oximes. The oximes undergo cyclization to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and scalable reactions, can be applied to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-aminomethylisoxazole-5-carboxylate: Lacks the tert-butoxycarbonyl protecting group.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C12H18N2O5 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(14-19-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16) |
Clave InChI |
NWORFAIQSDGHFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NO1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
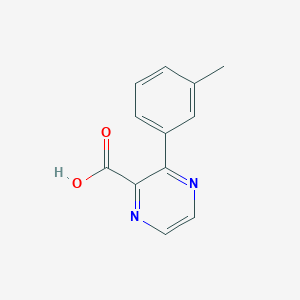

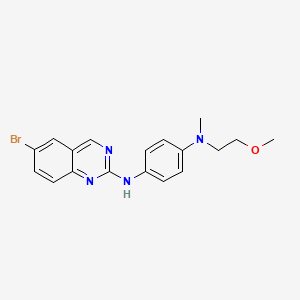

![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
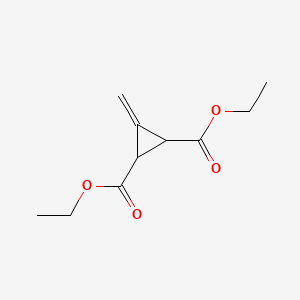
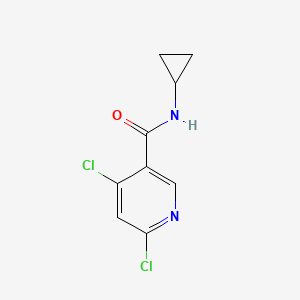
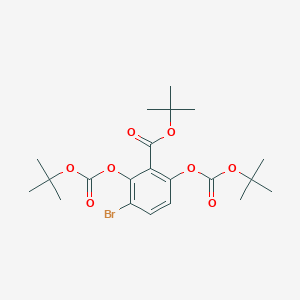
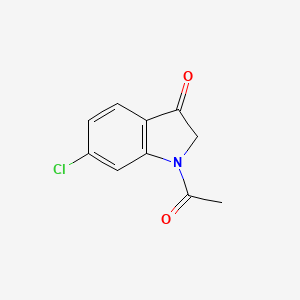
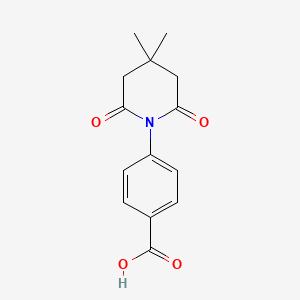
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
